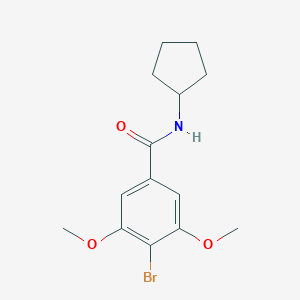

4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide, commonly known as Bromocriptine, is a synthetic ergot alkaloid derivative that has been widely used in scientific research. It is a potent dopamine receptor agonist that has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. In

Wirkmechanismus

Bromocriptine is a potent dopamine receptor agonist that acts on both D2 and D3 dopamine receptors in the brain. It has been found to inhibit the release of prolactin from the pituitary gland, which is responsible for lactation and reproductive function. It also acts on the mesolimbic and mesocortical pathways in the brain, which are involved in reward, motivation, and cognition.

Biochemical and Physiological Effects:

Bromocriptine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease prolactin levels in the blood, which can lead to a decrease in lactation and an increase in fertility. It has also been found to improve insulin sensitivity and glucose tolerance in patients with type 2 diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

Bromocriptine has several advantages as a research tool. It is a potent dopamine receptor agonist that can be used to activate specific dopamine receptor subtypes in the brain. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use. It has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the drug in the bloodstream. Additionally, it has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on Bromocriptine. One area of research is the development of more selective dopamine receptor agonists that can activate specific dopamine receptor subtypes in the brain. Another area of research is the investigation of the neuroprotective effects of Bromocriptine in human clinical trials. Additionally, there is a need for more research on the off-target effects of Bromocriptine on other neurotransmitter systems, which can help to improve the interpretation of experimental results.

Conclusion:

In conclusion, Bromocriptine is a potent dopamine receptor agonist that has been widely used in scientific research. It has a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. It has been found to have several advantages as a research tool, but there are also some limitations to its use. Future research on Bromocriptine will help to improve our understanding of its mechanism of action and potential applications in human health and disease.

Synthesemethoden

Bromocriptine can be synthesized by the reaction of 3,5-dimethoxybenzamide with cyclopentylbromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The purity of the product can be determined by high-performance liquid chromatography or mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Bromocriptine has been extensively used in scientific research due to its ability to activate dopamine receptors in the brain. It has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology.

Eigenschaften

Produktname |

4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |

|---|---|

Molekularformel |

C14H18BrNO3 |

Molekulargewicht |

328.2 g/mol |

IUPAC-Name |

4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C14H18BrNO3/c1-18-11-7-9(8-12(19-2)13(11)15)14(17)16-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

UJIVZXOQKYVUCT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |

Kanonische SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)

![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)